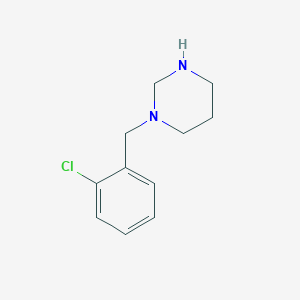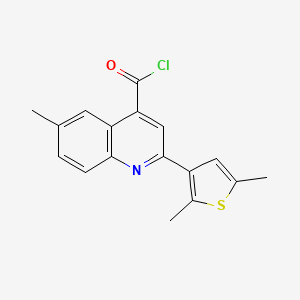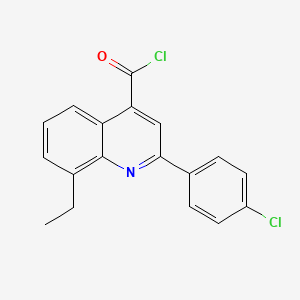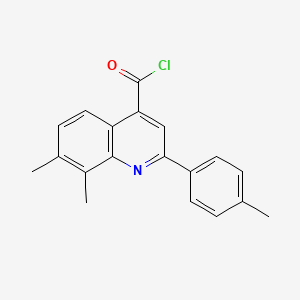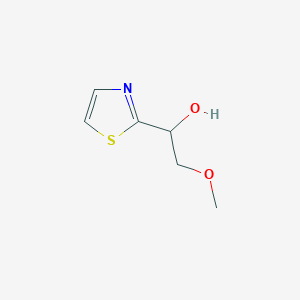
2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol
Vue d'ensemble
Description
“2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol” consists of a five-membered heterocyclic ring containing three carbon, one sulfur, and one nitrogen atom . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique
Anticancer Agent Synthesis Suzuki et al. (2020) studied 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, leading to the discovery of a compound with potent antiproliferative activity, particularly effective against lung cancer cells and colon cancer xenografts. This demonstrates the potential of derivatives of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol in cancer treatment (Suzuki et al., 2020).
Enzyme Inhibition Bird et al. (1991) found that (Methoxyalkyl)thiazoles, related to 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol, are potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. This finding suggests potential for developing anti-inflammatory drugs (Bird et al., 1991).
Catalysis in Chemical Reactions Ghorbanloo and Alamooti (2017) reported the use of a molybdenum(VI) complex with a thiazole-hydrazone ligand for catalyzing the oxidation of alcohols and hydrocarbons. The study highlights the role of thiazole derivatives in enhancing catalytic efficiency and reusability in oxidation reactions (Ghorbanloo & Alamooti, 2017).
Molecular Docking and Quantum Chemical Calculations Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a compound structurally related to 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol. Their research provides insights into the molecular interactions and potential biological effects of such compounds, useful in drug design (Viji et al., 2020).
Cardioprotective Activity Drapak et al. (2019) synthesized thiazole derivatives and found that certain compounds exhibited cardioprotective effects in vitro, suggesting the potential of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol derivatives in cardiovascular therapeutics (Drapak et al., 2019).
Propriétés
IUPAC Name |
2-methoxy-1-(1,3-thiazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-9-4-5(8)6-7-2-3-10-6/h2-3,5,8H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBLBIZMGLWKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=NC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420724.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420725.png)
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420727.png)
![5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420728.png)
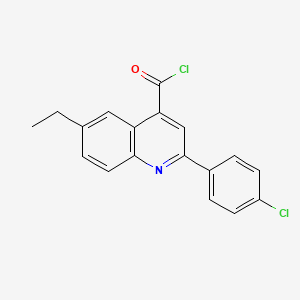
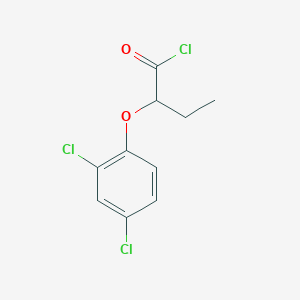

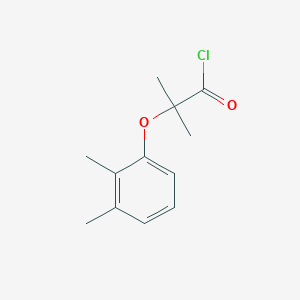
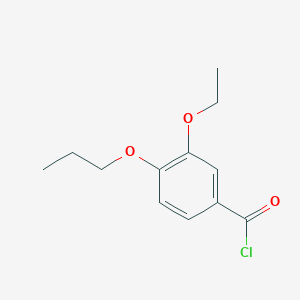
![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420734.png)
